molecular formula C11H10BrNO B8715818 6-Bromo-4,8-dimethylquinolin-2(1H)-one CAS No. 89446-45-7

6-Bromo-4,8-dimethylquinolin-2(1H)-one

Cat. No. B8715818
M. Wt: 252.11 g/mol
InChI Key: PSQCYNBBHLNTDR-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

N-[4-Bromo-2-methylphenyl]-acetoacetamide (18 g) was heated for 5 hours with stirring in 98% sulphuric acid (50 cm3) at 100°. The cooled mixture was then poured onto ice (200 g), the solid was filtered off and dried in vacuo at 100° for 2 hours to give the crude product (15.0 g). A small portion (1.5 g) of this material was recrystallised from ethyl acetate/methanol to afford 6-bromo-4,8-dimethyl-2-(1H)-quinolone, m.p. >300° (1.1 g).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[CH2:10][C:11]([CH3:13])=O)=[C:4]([CH3:15])[CH:3]=1>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([CH3:15])[CH:3]=1)[NH:8][C:9](=[O:14])[CH:10]=[C:11]2[CH3:13]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(CC(=O)C)=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The cooled mixture was then poured onto ice (200 g)
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 100° for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give the crude product (15.0 g)
CUSTOM
Type
CUSTOM
Details
A small portion (1.5 g) of this material was recrystallised from ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC(NC2=C(C1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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